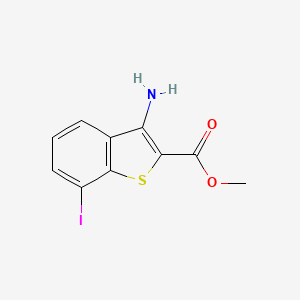

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-7-iodo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREIVPQABYQGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C(=CC=C2)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 3-amino-7-iodobenzothiophene-2-carboxylate" CAS number

An In-Depth Technical Guide to Methyl 3-amino-2-thiophenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-thiophenecarboxylate, a pivotal heterocyclic building block, holds a significant position in the landscape of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and diverse applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this versatile thiophene derivative.

Introduction: The Strategic Importance of Methyl 3-amino-2-thiophenecarboxylate

Methyl 3-amino-2-thiophenecarboxylate (CAS Number: 22288-78-4) is an organic compound characterized by a thiophene ring substituted with an amino group at the 3-position and a methyl carboxylate group at the 2-position.[1][2] This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a sought-after intermediate in the synthesis of a wide array of complex molecules.[3][4]

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as solubility and metabolic stability. The presence of the amino and carboxylate functionalities on the thiophene core of Methyl 3-amino-2-thiophenecarboxylate provides convenient handles for further chemical transformations, enabling the construction of fused heterocyclic systems and other intricate molecular architectures.[3][4] Consequently, this compound serves as a critical starting material for the synthesis of molecules with potential applications as anti-cancer, anti-inflammatory, and antiviral agents.[5]

Physicochemical Properties and Characterization

Methyl 3-amino-2-thiophenecarboxylate typically presents as a white to off-white crystalline solid under standard conditions.[6] Its solubility in water is limited, but it readily dissolves in common organic solvents such as methanol, ethanol, and dimethylformamide, which is advantageous for its use in various synthetic protocols.[6]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Reference |

| CAS Number | 22288-78-4 | [7] |

| Molecular Formula | C6H7NO2S | [7] |

| Molecular Weight | 157.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 62-64 °C | [8] |

| Boiling Point | 100-102 °C at 0.1 mmHg | [8] |

| Solubility | Limited in water; soluble in organic solvents | [6] |

Synthesis of Methyl 3-amino-2-thiophenecarboxylate: A Step-by-Step Protocol

The most common and efficient method for the synthesis of Methyl 3-amino-2-thiophenecarboxylate is a variation of the Gewald reaction. This one-pot, multi-component reaction is widely favored for its operational simplicity and ability to generate highly substituted 2-aminothiophenes.[9]

Underlying Principles of the Gewald Reaction

The Gewald reaction involves the condensation of a ketone or aldehyde with an activated nitrile (such as methyl cyanoacetate) in the presence of elemental sulfur and a base (typically a secondary amine like morpholine or diethylamine). The reaction proceeds through a series of intermediates, including a Knoevenagel condensation product, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring. The choice of base is critical as it catalyzes both the initial condensation and the subsequent cyclization steps.

Experimental Workflow: Gewald Synthesis

The following diagram illustrates the key steps in the synthesis of a substituted 2-aminothiophene, which is the core of Methyl 3-amino-2-thiophenecarboxylate.

Caption: A simplified workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.

Detailed Laboratory Protocol

This protocol provides a generalized procedure for the synthesis of a 2-aminothiophene derivative, which can be adapted for the specific synthesis of Methyl 3-amino-2-thiophenecarboxylate.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reactant Charging: To the flask, add the starting ketone or aldehyde (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as methanol or ethanol.

-

Base Addition: While stirring the mixture, slowly add a catalytic amount of a secondary amine base, such as morpholine or diethylamine (0.1-0.2 equivalents), via the dropping funnel. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically 40-50 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the crude product by filtration and wash it with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Methyl 3-amino-2-thiophenecarboxylate.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the amino and ester functionalities makes Methyl 3-amino-2-thiophenecarboxylate a versatile precursor for a variety of more complex molecules.

Synthesis of Thienopyrimidines

The amino group of Methyl 3-amino-2-thiophenecarboxylate can readily undergo condensation reactions with various reagents to form fused heterocyclic systems. A prominent example is the synthesis of thienopyrimidines, which are known to exhibit a broad range of biological activities, including kinase inhibition and antagonism of calcium receptors.[9] These compounds are of significant interest in the development of treatments for cancer and other cell signaling-related disorders.[9]

Precursor for Bioactive Ureas

The amino group can also be derivatized to form urea and thiourea analogs. Thienyl ureas have been investigated for their potential as cytotoxic agents against human cancer cell lines, with some derivatives showing promising activity as binders of ribonucleotide reductase.[9]

Elaboration into Complex Alkaloids

Methyl 3-amino-2-thiophenecarboxylate has been utilized as a key intermediate in the total synthesis of quinazolinocarboline alkaloids.[8] This highlights its utility in the construction of intricate natural product-like scaffolds.

The following diagram illustrates the central role of Methyl 3-amino-2-thiophenecarboxylate as a synthetic intermediate.

Caption: Synthetic utility of Methyl 3-amino-2-thiophenecarboxylate in generating diverse bioactive compounds.

Conclusion

Methyl 3-amino-2-thiophenecarboxylate is a cornerstone intermediate in modern organic and medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with the versatile reactivity of its functional groups, provides a robust platform for the development of novel pharmaceuticals and functional materials. This guide has provided a detailed overview of its synthesis, properties, and key applications, underscoring its continued importance for researchers and professionals in the field. As the demand for new therapeutic agents and advanced materials grows, the utility of this versatile building block is poised to expand even further.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry.

- Georganics. (2023, September 4). Methyl 2-amino-3-thiophenecarboxylate – description and application.

- Guidechem. Methyl 3-aminothiophene-2-carboxylate 22288-78-4 wiki.

- MDPI. (2020, January 1). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate.

- Sigma-Aldrich. Methyl 3-amino-2-thiophenecarboxylate, 99%.

- Thermo Fisher Scientific. Methyl 3-aminothiophene-2-carboxylate, 98+%.

- Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 3-Amino-2-thiophenecarboxylate.

- VIVAN Life Sciences. Methyl-3-Aminothiophene carboxylate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. A12802.14 [thermofisher.com]

- 8. ijpbs.com [ijpbs.com]

- 9. watsonnoke.com [watsonnoke.com]

Physicochemical Properties of Methyl 3-amino-7-iodobenzothiophene-2-carboxylate: A Predictive and Methodological Analysis

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate is a complex heterocyclic molecule poised for interest in medicinal chemistry and materials science. Its benzothiophene core is a scaffold found in numerous pharmacologically active agents.[1][2] The strategic placement of an amino group, a methyl ester, and an iodine atom suggests a molecule with versatile reactivity and specific intermolecular interaction capabilities. As this molecule is not a commercially cataloged compound with published empirical data, this guide provides a comprehensive, predictive analysis of its physical properties grounded in established chemical principles and data from analogous structures. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination and validation of these properties, ensuring a robust framework for any research program involving this or structurally related compounds.

Molecular Structure and Predicted Physicochemical Influence

The foundational step in characterizing any molecule is a thorough analysis of its structure and the electronic and steric contributions of its constituent functional groups.

Chemical Structure:

Molecular Formula: C₁₀H₈INO₂S Molecular Weight: 349.15 g/mol

The physical properties of this molecule are a composite of the influences from its benzothiophene core and its three key functional groups:

-

Benzothiophene Core: This fused aromatic ring system provides a large, rigid, and relatively hydrophobic scaffold. It is a common motif in biologically active compounds.[3][4]

-

Amino Group (-NH₂): Located at the 3-position, this primary amine is a potent hydrogen bond donor and a weak base.[5] Its presence is expected to significantly increase the molecule's polarity and melting point through intermolecular hydrogen bonding.[6]

-

Iodine Atom (-I): Substituted at the 7-position, iodine is the largest and most polarizable of the common halogens. It exerts a moderate electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[7] Its large atomic radius will influence crystal packing, and its presence will dramatically increase the molecular weight and likely elevate the melting and boiling points compared to non-iodinated analogs.[8]

-

Methyl Ester Group (-COOCH₃): This group at the 2-position is a hydrogen bond acceptor (via the carbonyl and ether oxygens) and contributes significantly to the molecule's polarity. The carbonyl group provides a strong, characteristic signal in infrared spectroscopy.[9]

Collectively, these features suggest that this compound is a polar, solid organic compound at standard conditions, with a high potential for ordered packing in a crystalline lattice stabilized by hydrogen bonds.

Predicted Physical Properties: A Comparative Summary

The following table summarizes the predicted physical properties based on the analysis of its structure and comparison with known, related compounds.

| Property | Predicted Value / Observation | Rationale & Comparative Data |

| Appearance | Off-white to yellow or pale brown crystalline solid. | Analogous compounds like Methyl 3-aminothiophene-2-carboxylate are described as cream to pale brown crystals or powder.[10] The presence of the iodo-aromatic system can sometimes impart color. |

| Melting Point | Expected to be >150 °C. | The non-benzofused, non-iodinated analog, Methyl 3-aminothiophene-2-carboxylate, has a melting point of 62-64 °C. The addition of a fused benzene ring and a heavy iodine atom, plus the potential for strong hydrogen bonding from the -NH₂ group, will substantially increase the lattice energy, leading to a much higher melting point. |

| Solubility | - Water: Very low to insoluble.- Polar Aprotic Solvents (DMSO, DMF): Soluble.- Chlorinated Solvents (DCM, Chloroform): Moderately Soluble.- Alcohols (Methanol, Ethanol): Slightly to moderately soluble.- Non-polar Solvents (Hexanes, Toluene): Insoluble. | The large, hydrophobic iodobenzothiophene core dominates, limiting aqueous solubility.[11] However, the polar amino and ester groups will facilitate dissolution in polar organic solvents capable of hydrogen bonding or strong dipole-dipole interactions. This is a common profile for complex drug-like molecules. |

| pKa | - Basic pKa (protonated amine): Predicted ~2-3.- Acidic pKa (C-H proton): Not significantly acidic. | The basicity of the amino group is reduced by the electron-withdrawing effects of the adjacent ester and the aromatic system. It is expected to be a weaker base than simple anilines. |

Experimental Protocols for Empirical Characterization

The following section provides self-validating, step-by-step protocols for determining the key physical properties of the title compound.

Workflow for Physicochemical Analysis

The overall workflow for characterizing a new chemical entity like this compound follows a logical progression from basic observations to detailed structural confirmation.

Caption: Workflow for the physicochemical characterization of a novel compound.

Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of a crystalline solid's purity. A sharp, defined melting range (e.g., < 2 °C) is characteristic of a pure substance, while impurities typically depress and broaden this range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount (2-3 mg) of the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the powder down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-20 °C/min) to find an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to ~20 °C below the approximate melting point.

-

Decrease the ramp rate to a slow 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.

-

Validation: Repeat the measurement twice. The results should be within ±1 °C for a pure compound.

Protocol: Solubility Assessment

Causality: Understanding a compound's solubility is paramount for selecting appropriate solvents for reactions, purification (crystallization), and formulation for biological assays.

Methodology:

-

Solvent Selection: Prepare a panel of representative solvents: Water, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Hexanes.

-

Sample Preparation: Weigh approximately 5 mg of the compound into separate, labeled 1-dram vials.

-

Titration & Observation:

-

To each vial, add the selected solvent dropwise (e.g., 100 µL increments) from a pipette.

-

After each addition, vortex the vial for 30 seconds and sonicate for 1 minute.

-

Visually inspect for dissolution against a dark background.

-

Continue adding solvent up to a total volume of 1 mL.

-

-

Data Classification: Classify the solubility based on the amount of solvent required for complete dissolution (e.g., <0.1 mL = "Very Soluble", 0.1-0.5 mL = "Soluble", 0.5-1.0 mL = "Slightly Soluble", >1.0 mL = "Insoluble").

-

Validation: The experiment should be performed at a controlled temperature (e.g., 25 °C). For compounds intended for biological screening, DMSO is the primary solvent, and its ability to form a clear stock solution (e.g., at 10 mM) is a critical validation step.

Caption: Step-by-step workflow for qualitative solubility screening.

Predicted Spectroscopic Profile & Interpretation

Spectroscopy provides the definitive fingerprint of a molecule.

| Technique | Predicted Key Features & Interpretation |

| ¹H NMR | - ~7.0-8.0 ppm: Multiple signals (doublets, triplets) corresponding to the 3 protons on the benzothiophene ring system. The iodine at C7 will influence the shifts of adjacent protons.- ~4.0-5.0 ppm: A broad singlet for the 2 protons of the -NH₂ group. This peak may shift or broaden with changes in solvent or concentration.- ~3.9 ppm: A sharp singlet for the 3 protons of the methyl ester (-OCH₃). |

| ¹³C NMR | - ~165-170 ppm: Carbonyl carbon of the ester.- ~100-150 ppm: Multiple signals for the 8 aromatic carbons of the benzothiophene ring. The carbon attached to iodine (C7) will likely have a lower chemical shift (~90-100 ppm) due to the heavy atom effect.- ~52 ppm: Methyl carbon of the ester. |

| FT-IR | - 3350-3450 cm⁻¹: Two distinct, sharp-to-medium bands (asymmetric and symmetric N-H stretch) characteristic of a primary amine.[12]- ~1700-1725 cm⁻¹: A very strong, sharp absorption for the ester C=O stretch.[9]- ~1600-1640 cm⁻¹: N-H scissoring (bending) vibration.- ~1450-1580 cm⁻¹: Aromatic C=C stretching bands.- ~500-600 cm⁻¹: A weak-to-medium band for the C-I stretch. |

| HRMS (ESI+) | - [M+H]⁺: Predicted exact mass of 349.9448 (for C₁₀H₉INO₂S⁺). Confirmation of this mass to within 5 ppm is strong evidence for the elemental formula. - [M+Na]⁺: Predicted exact mass of 371.9267. This adduct is also commonly observed. |

Conclusion

While empirical data for this compound is not currently available in the literature, a robust physicochemical profile can be predicted based on first principles and comparative analysis of its structural components. The molecule is anticipated to be a high-melting, polar crystalline solid with poor water solubility but good solubility in polar aprotic solvents like DMSO. Its identity and purity can be unequivocally established using the standard, self-validating protocols outlined in this guide, including melting point analysis, solubility screening, and a suite of spectroscopic techniques (NMR, IR, HRMS). This foundational characterization is an indispensable prerequisite for any further investigation into its synthetic utility or potential biological activity.

References

- Synthesis, Characterization and Biological Activities of Some New Benzo[b]thiophene Deriv

- Synthesis, characterization and biological activities of some new benzo[b]thiophene deriv

- SYNTHESIS, CHARACTERIZATION OF NOVEL BENZOTHIOPHENE.

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Methyl 3-aminothiophene-2-carboxyl

- Amines and Heterocycles | Organic Chemistry Class Notes. Fiveable.

- Methyl 3-aminothiophene-2-carboxyl

- Role of iodine substituent in the reactivity of arom

- Iodo Definition - Organic Chemistry Key Term. Fiveable.

- Methyl 3-amino-2-thiophenecarboxyl

- Methyl 3-amino-2-thiophenecarboxyl

- CAS 22288-78-4: Methyl 3-aminothiophene-2-carboxyl

- Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society.

- Infrared Spectroscopy. CDN.

Sources

- 1. modern-journals.com [modern-journals.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researcher.manipal.edu [researcher.manipal.edu]

- 5. fiveable.me [fiveable.me]

- 6. CAS 22288-78-4: Methyl 3-aminothiophene-2-carboxylate [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. A12802.14 [thermofisher.com]

- 11. Methyl 3-aminothiophene-2-carboxylate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

Synthesis and characterization of 3-aminobenzothiophene derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Aminobenzothiophene Derivatives

Foreword: The Enduring Significance of the Benzothiophene Scaffold

The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous compounds with significant applications in medicinal chemistry, drug development, and materials science.[1] Among its derivatives, the 3-aminobenzothiophene motif stands out as a critical pharmacophore and a versatile synthetic intermediate.[2] These compounds are integral to the development of potent kinase inhibitors, antimitotic agents, and selective estrogen receptor modulators (SERMs).[2][3][4] Their structural rigidity, coupled with the synthetic tractability of the amino group, allows for extensive derivatization, making them invaluable in fragment-based drug discovery and lead optimization campaigns.[2]

This guide provides a comprehensive overview of the principal synthetic routes to 3-aminobenzothiophene derivatives and the essential analytical techniques for their characterization. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale, field-proven insights, and a robust framework for experimental design.

Part 1: Strategic Synthesis of the 3-Aminobenzothiophene Core

The construction of the 3-aminobenzothiophene skeleton can be achieved through several strategic cyclization reactions. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. We will explore three robust and widely adopted methodologies.

Microwave-Assisted Synthesis from 2-Halobenzonitriles

This modern approach provides rapid, high-yield access to the 3-aminobenzothiophene core through the reaction of a 2-halobenzonitrile with a thioglycolate ester.[2] The use of microwave irradiation dramatically accelerates the reaction, often reducing reaction times from hours to minutes compared to conventional heating.[2][5]

Causality and Mechanistic Insight: The reaction proceeds via a sequence of nucleophilic aromatic substitution (SNAr), Thorpe-Ziegler cyclization, and tautomerization. The process is initiated by the deprotonation of the thioglycolate by a base (e.g., triethylamine), forming a thiolate nucleophile. This attacks the electron-deficient aromatic ring at the position of the halogen, displacing it. The resulting intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization, where the α-carbon of the ester attacks the nitrile group, forming a five-membered ring. Subsequent tautomerization of the resulting enamine yields the aromatic 3-aminobenzothiophene product. Microwave energy efficiently overcomes the activation barriers for these steps, leading to rapid product formation.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 3. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

A Senior Scientist's Guide to the Discovery of Novel Benzothiophene Scaffolds: Synthesis, Characterization, and Biological Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The benzothiophene core is a quintessential privileged scaffold in modern chemistry, forming the backbone of numerous FDA-approved pharmaceuticals and advanced organic materials.[1][2][3] Its structural versatility and wide range of biological activities—spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective domains—make it a focal point for intensive research and development.[4][5][6][7] This guide provides an in-depth technical narrative on the contemporary workflow for discovering novel benzothiophene scaffolds. Moving beyond a simple literature review, we will explore the causal reasoning behind strategic synthetic choices, present detailed and self-validating experimental protocols, and outline the iterative process of biological evaluation and lead optimization. Our focus is on providing field-proven insights to empower researchers in their quest for the next generation of benzothiophene-based therapeutics and functional materials.

The Benzothiophene Core: A Privileged Scaffold in Modern Chemistry

The designation of a chemical scaffold as "privileged" stems from its ability to bind to multiple, diverse biological targets, thereby serving as a rich foundation for drug discovery. The benzothiophene system—an aromatic structure comprising a benzene ring fused to a thiophene ring—is a paramount example of such a scaffold.[1][6]

Foundational Significance in Medicinal Chemistry

The therapeutic relevance of the benzothiophene core is firmly established by its presence in several clinically successful drugs. Notable examples include:

-

Raloxifene: A selective estrogen receptor modulator (SERM) used to treat and prevent osteoporosis in postmenopausal women.[8][9]

-

Zileuton: An inhibitor of 5-lipoxygenase, used in the management of asthma.[8][9][10]

-

Sertaconazole: An antifungal agent used to treat skin infections.[8]

The success of these drugs is a direct testament to the scaffold's favorable physicochemical properties and its capacity for precise molecular interactions. This has catalyzed extensive research, revealing a vast spectrum of pharmacological activities, including potent anticancer, anti-tubercular, anti-diabetic, and anticonvulsant properties.[10][11][12]

Expanding Applications in Materials Science

Beyond medicine, the unique electronic properties of the benzothiophene ring system have made it a valuable building block in materials science. Its rigid, planar structure and electron-rich nature are leveraged in the design of organic semiconductors, organic photoelectric materials, and fluorescent dyes, highlighting the scaffold's versatility.[2][3][13]

The Rationale for Discovering Novel Scaffolds

The primary driver for synthesizing novel benzothiophene derivatives is the pursuit of enhanced therapeutic profiles. The goals are multifaceted: to overcome drug resistance mechanisms, to improve target selectivity and thereby reduce off-target side effects, to discover compounds with entirely new mechanisms of action, and to optimize pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Each new scaffold represents a hypothesis—an attempt to refine the dialogue between a molecule and its biological target.

Strategic Design of Synthetic Pathways: A Causal Analysis

The selection of a synthetic route is a critical decision point dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and atom economy. Modern organic synthesis offers a powerful and diverse toolkit for constructing the benzothiophene core.

Transition-Metal Catalysis: The Workhorse of Modern Synthesis

Transition-metal-catalyzed cross-coupling and cyclization reactions are the cornerstone of contemporary benzothiophene synthesis due to their reliability and broad substrate scope.[14][15]

-

Palladium-Catalyzed Reactions: These are arguably the most versatile. A common strategy involves a Sonogashira coupling of a 2-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization to form the thiophene ring.[16] The choice of palladium catalysis is often driven by its exceptional tolerance for a wide array of functional groups, allowing for the synthesis of highly decorated scaffolds.

-

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and highly efficient alternative, particularly for thiolation-annulation reactions. For instance, the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, catalyzed by copper(I) iodide, provides direct access to 2-substituted benzothiophenes.[17] This approach is often chosen for its operational simplicity and high yields.

The C-H Activation Frontier: A Paradigm of Efficiency

A significant advancement in synthetic strategy is the move towards direct C-H activation or functionalization.[18] This approach is highly valued for its atom economy, as it circumvents the need to pre-install leaving groups (like halides) on the starting materials.

-

Metal-Catalyzed C-H Activation: Palladium catalysts can mediate the direct coupling of C-H bonds in an arene with a sulfur-containing partner, leading to the formation of the benzothiophene ring in a single, efficient step.

-

Metal-Free C-H Functionalization: More recently, metal-free methods have emerged as a "greener" alternative. These reactions often proceed through sequences like an interrupted Pummerer reaction followed by a sigmatropic rearrangement and cyclization, allowing for the twofold C-H functionalization of arenes to build the benzothiophene scaffold without any transition metals.[13][19][20] This is the preferred strategy when metal contamination is a concern, such as in the synthesis of materials for electronic applications.

Domino and Photocatalytic Reactions: Maximizing Complexity and Sustainability

-

Domino Reactions: These elegant processes, also known as cascade reactions, involve a sequence of intramolecular reactions where the product of one step is the substrate for the next. A single synthetic operation can thus rapidly generate significant molecular complexity, transforming simple starting materials into elaborate benzothiophene-fused systems in a highly efficient, one-pot procedure.[21]

-

Visible-Light Photocatalysis: Representing a major step towards sustainable chemistry, photocatalytic methods use light (often from simple LEDs) and an organic dye to initiate radical-based annulation reactions. This approach allows for the synthesis of benzothiophenes under exceptionally mild conditions, avoiding the high temperatures and heavy metals characteristic of many traditional methods.[17][22]

Caption: Decision tree for selecting a synthetic strategy.

Core Experimental Protocols & Workflow

The integrity of any discovery campaign rests on robust and reproducible experimental protocols. The following are representative, self-validating procedures for key synthetic and analytical workflows.

Protocol 1: Copper-Catalyzed Synthesis of 2-Arylbenzothiophenes

This protocol is adapted from established copper-catalyzed thiolation-annulation methodologies and is chosen for its efficiency and operational simplicity.[17]

Objective: To synthesize 2-phenylbenzo[b]thiophene from 2-bromo(phenyl)acetylene and sodium sulfide.

Materials:

-

2-bromo(phenyl)acetylene (1.0 mmol, 181 mg)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 mmol, 288 mg)

-

Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.2 mmol, 30 µL)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate and Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add CuI (19 mg) and Na₂S·9H₂O (288 mg).

-

Solvent and Reagent Addition: Add anhydrous DMF (5 mL) followed by TMEDA (30 µL). Stir the resulting suspension for 10 minutes at room temperature.

-

Substrate Addition: Add 2-bromo(phenyl)acetylene (181 mg) to the flask.

-

Heating and Monitoring: Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase. Self-Validation Point: The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression.

-

Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane gradient to afford the pure 2-phenylbenzo[b]thiophene.

Structural Verification Workflow

Ensuring the structural identity and purity of a newly synthesized compound is non-negotiable. A standardized characterization cascade provides this validation.[23]

Caption: Standard workflow for compound purification and structural validation.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O, N-H).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for elucidating the precise connectivity of atoms, confirming the regiochemistry and overall structure.

-

Elemental Analysis: Provides the percentage composition of C, H, N, and S, offering final confirmation of the empirical formula.

Biological Evaluation and Lead Optimization

With a library of pure, validated compounds, the focus shifts to biological screening to identify "hits" and optimize them into "leads."

From Scaffold to "Hit": Primary Screening

The initial screening is designed to test the synthesized compounds for activity in a relevant biological assay. For an anticancer drug discovery program, this typically involves cell viability assays against a panel of human cancer cell lines.[21][24] For example, a newly synthesized library of benzothiophene hydrazones and pyridines might be screened for cytotoxicity against the LOX IMVI melanoma cell line, with some compounds potentially showing significant growth inhibition at a 10 μM concentration.[21]

The Iterative Cycle of Structure-Activity Relationship (SAR)

A "hit" is merely a starting point. The process of converting it into a potent and selective "lead" is driven by Structure-Activity Relationship (SAR) studies.[1][6] This is an iterative cycle:

-

Synthesize an initial compound.

-

Test its biological activity (e.g., determine its IC₅₀ value).

-

Analyze how its structure relates to its activity.

-

Design and Synthesize new analogues with systematic structural modifications to improve activity or other properties.

-

Repeat the cycle.

This process allows medicinal chemists to understand which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to fine-tune its properties.

Caption: The iterative cycle of SAR in drug discovery.

Table 1: Representative SAR Data for a Hypothetical Benzothiophene Scaffold Targeting Kinase X

| Compound ID | R¹ Substitution (at C2) | R² Substitution (at C5) | Kinase X Inhibition (IC₅₀, nM) |

| BT-01 | Phenyl | -H | 850 |

| BT-02 | 4-Fluorophenyl | -H | 420 |

| BT-03 | 4-Methoxyphenyl | -H | 910 |

| BT-04 | 4-Fluorophenyl | -NO₂ | 250 |

| BT-05 | 4-Fluorophenyl | -NH₂ | 35 |

| BT-06 | Pyridin-4-yl | -NH₂ | 15 |

Causality Analysis: The data in Table 1 suggests key insights. Introducing an electron-withdrawing fluorine at the R¹ position (BT-02 vs. BT-01) improves potency. An electron-donating methoxy group is detrimental (BT-03). At the R² position, a small electron-donating amino group (BT-05) dramatically increases potency compared to a bulky, electron-withdrawing nitro group (BT-04). Finally, switching the R¹ phenyl ring to a bioisosteric pyridine ring (BT-06) further enhances activity, likely by forming a key hydrogen bond in the kinase's active site. This analysis directly informs the next round of synthesis.

Future Directions and Outlook

The discovery of novel benzothiophene scaffolds continues to evolve. The future will likely be shaped by the integration of computational chemistry and artificial intelligence to predict the activity and properties of virtual compounds before they are synthesized, thus accelerating the discovery cycle.[25][26] Furthermore, the development of even more efficient and sustainable synthetic methods, such as modular synthesis for complex polyaromatic systems and advanced catalytic processes, will continue to expand the accessible chemical space for this remarkable scaffold.[18][27] The benzothiophene core, with its proven track record and vast untapped potential, is set to remain a cornerstone of innovation in both medicine and materials science for the foreseeable future.

References

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

- Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9).

- N/A. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.

- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033.

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024).

- N/A. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry.

- Duc, D. X. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. Current Organic Chemistry, 24(19), 2256-2271.

- N/A. (N/A). Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation.

- N/A. (N/A). Recent Progress in the Synthesis of Benzo[b]thiophene. Bentham Science Publisher.

- Duc, D. X. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. Current Organic Chemistry, 24(19), 2256-2271.

- Keri, R. S., et al. (2025). An overview of benzo [b] thiophene-based medicinal chemistry.

- N/A. (2006).

- Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.

- N/A. (N/A). Benzothiophene synthesis. Organic Chemistry Portal.

- Keglevich, G., et al. (2025). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. MDPI.

- N/A. (2026). Modular synthesis of benzothiophene-fused pentalenes reveals substituent-dependent antiaromaticity. Chemical Science (RSC Publishing).

- Yan, J., et al. (2019). Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics.

- N/A. (2021). An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. Bentham Science Publishers.

- N/A. (N/A). The synthesis of different benzo[b]thiophenes.a,ba Reaction conditions.

- N/A. (N/A). An updated coverage on the synthesis of benzo[b]thiophenes via transition-metal-catalyzed reactions: a review. King Fahd University of Petroleum & Minerals.

- Yan, J., et al. (2019). Metal-free synthesis of benzothiophenes via 2-fold C-H functionalization: direct access to materials-oriented heteroaromatics. Research Explorer - The University of Manchester.

- N/A. (N/A). Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. PMC.

- N/A. (N/A). A brief summary of structure–activity relationship for benzothiophene...

- N/A. (N/A). Benzothiophene. Wikipedia.

- Kovševic, A., Jaglinskait˙e, I., & Kederien˙e, V. (N/A).

- N/A. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI.

- N/A. (N/A). Structure of benzothiophene (BT) analogs.

- Kovševic, A., Jaglinskait˙e, I., & Kederien˙e, V. (2026).

- Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334-5337.

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Benzothiophene - Wikipedia [en.wikipedia.org]

- 9. openreadings.eu [openreadings.eu]

- 10. books.rsc.org [books.rsc.org]

- 11. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 16. researchgate.net [researchgate.net]

- 17. Benzothiophene synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

- 20. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Modular synthesis of benzothiophene-fused pentalenes reveals substituent-dependent antiaromaticity - Chemical Science (RSC Publishing) [pubs.rsc.org]

Technical Guide: Modular Synthesis & Functionalization of Benzothiophenes

Executive Summary: The Strategic Scaffold

The benzo[b]thiophene core is a privileged pharmacophore, serving as the structural anchor for critical therapeutics including Raloxifene (SERM for osteoporosis), Zileuton (asthma), and Sertaconazole (antifungal). Beyond medicinal chemistry, its high hole mobility makes it a staple in organic field-effect transistors (OFETs).

For the drug development chemist, the challenge is no longer just making the ring; it is achieving regiocontrolled substitution under mild conditions. Classical methods (e.g., Fiesselmann or McMurry cyclizations) often suffer from harsh acidic conditions and poor functional group tolerance.

This guide prioritizes two superior methodologies:

-

De Novo Construction: The Larock Heteroannulation (for modular assembly).

-

Late-Stage Functionalization: Regioselective C-H Activation (for diversifying the core).

Strategic Overview: Routes to Complexity

The following diagram outlines the decision matrix for selecting a synthetic route based on the target substitution pattern.

Figure 1: Strategic decision tree for benzothiophene synthesis based on target structural complexity.

De Novo Synthesis: The Larock Heteroannulation

While many cyclization methods exist, the Larock heteroannulation is the industry standard for generating 2,3-disubstituted benzothiophenes with high convergence. It utilizes o-iodo-thioanisoles (or similar sulfur precursors) and internal alkynes.

Mechanistic Causality

Understanding the catalytic cycle is vital for troubleshooting low yields:

-

Oxidative Addition: Pd(0) inserts into the C-I bond. Critical Factor: Steric hindrance on the phosphine ligand can slow this step.

-

Alkyne Coordination & Insertion: The alkyne inserts into the Aryl-Pd bond.[1] Regioselectivity Rule: The bulky group of the alkyne typically ends up at the C2 position (distal to the ring fusion).

-

Nucleophilic Attack: The sulfur atom attacks the Pd-alkenyl species.

-

Reductive Elimination: Formation of the C-S bond and regeneration of Pd(0).

Figure 2: The catalytic cycle of Larock heteroannulation. Note the critical insertion step determining regiochemistry.

Protocol A: Larock Synthesis of 2,3-Diarylbenzothiophenes

Target: Synthesis of a Raloxifene core analog.

Reagents:

-

o-Iodothioanisole (1.0 equiv)

-

Internal Alkyne (e.g., diphenylacetylene) (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) - Note: Electron-rich ligands like dppf can be used for difficult substrates.

-

Base: Na₂CO₃ (2.0 equiv)

-

Additive: LiCl (1.0 equiv) - Crucial for stabilizing the Pd-intermediate.

-

Solvent: DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk tube and backfill with Argon three times. Oxygen is the enemy of phosphine ligands.

-

Solvent Degassing: Sparge DMF with Argon for 15 minutes. Why? Dissolved O₂ promotes homocoupling of alkynes (Glaser coupling) and deactivates the catalyst.

-

Addition: Add o-iodothioanisole, alkyne, Na₂CO₃, LiCl, Pd(OAc)₂, and PPh₃. Add DMF last.

-

Thermal Activation: Seal the tube and heat to 100 °C for 12–24 hours.

-

Workup: Cool to RT. Dilute with diethyl ether, wash with water (3x) to remove DMF (DMF can ruin silica columns if not removed). Dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Late-Stage Functionalization: C-H Activation

For diversifying a pre-existing benzothiophene core, Direct C-H Arylation is superior to traditional cross-coupling because it eliminates the need for pre-functionalization (halogenation).

The Regioselectivity Challenge (C2 vs. C3)

-

C2 Position: The proton at C2 is the most acidic (pKa ~33). It is the default site for deprotonation-based mechanisms (CMD - Concerted Metallation Deprotonation).

-

C3 Position: Accessing C3 requires blocking C2 or using specific electrophilic pathways.

Data Comparison: C-H Activation Efficiency

| Parameter | C2-Arylation | C3-Arylation |

| Mechanism | Concerted Metallation Deprotonation (CMD) | Electrophilic Palladation / Directing Groups |

| Standard Catalyst | Pd(OAc)₂ / Pivalic Acid | Pd(II) / Ag salts |

| Temperature | 100–120 °C | 130–150 °C |

| Selectivity | High (>20:1) | Low (unless C2 is blocked) |

Protocol B: C2-Selective Direct Arylation

Target: Rapid library generation of 2-arylbenzothiophenes.

Reagents:

-

Benzothiophene (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

-

Base: KOAc (2.0 equiv) - Acetate acts as a proton shuttle.

-

Solvent: DMA (Dimethylacetamide)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Argon flow, combine benzothiophene, Aryl Bromide, KOAc, and Catalyst in a pressure vial.

-

Solvent: Add anhydrous DMA.

-

Reaction: Heat to 120 °C for 16 hours.

-

Troubleshooting: If conversion stalls, add 30 mol% Pivalic Acid (PivOH) .

-

Expert Insight: The pivalate anion is more lipophilic and basic than acetate in organic media, significantly lowering the energy barrier for the C-H bond cleavage step.

-

Troubleshooting & Optimization (The "Black Art")

As a Senior Scientist, I have observed that protocol failures usually stem from three overlooked variables.

The Sulfur Poisoning Myth

It is a common misconception that sulfur heterocycles poison Pd catalysts. While sulfur has high affinity for Pd, benzothiophenes are poor ligands compared to phosphines.

-

Solution: If the catalyst dies, it is likely due to cluster formation , not sulfur poisoning. Increase the ligand:metal ratio to 4:1 or switch to a bulky NHC ligand (e.g., IPr).

The "LiCl Effect" in Larock Annulation

LiCl is not just a salt; it facilitates the reduction of Pd(II) to Pd(0) and stabilizes the anionic palladate intermediates.

-

Warning: Do not exceed 1 equivalent. Excess chloride inhibits the coordination of the alkyne (the rate-determining step in some cycles).

Regioselectivity Drift

In C-H activation, if you observe mixtures of C2 and C3 arylation:

-

Cause: Temperature is too high. C2 activation is kinetically favored; C3 is thermodynamic.

-

Fix: Lower temperature by 10 °C and switch to a more active catalyst (e.g., Pd-PEPPSI) to maintain rate at lower thermal energy.

References

-

Larock Indole/Benzothiophene Synthesis

- Larock, R. C., et al. "Synthesis of benzothiophenes via palladium-catalyzed heteroannulation of o-iodo-thioanisoles." Journal of Organic Chemistry.

-

Recent Advances in Benzothiophene Synthesis (Review)

-

Metal-Free Synthesis (S-Oxide Rearrangement)

-

C-H Activation Selectivity

- "Influence of Benzothiophene C2-Substituents in Palladium-Catalyzed Direct C3-Arylation.

-

Raloxifene Synthesis Overview

-

"Synthesis of Raloxifene | Hazardous Reagent Substitution."[10] Royal Society of Chemistry.

-

Sources

- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 7. semanticscholar.org [semanticscholar.org]

- 8. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. books.rsc.org [books.rsc.org]

Methodological & Application

Applications of aminobenzothiophenes in medicinal chemistry

Application Note: Aminobenzothiophenes in Medicinal Chemistry

Executive Summary

Aminobenzothiophenes represent a privileged scaffold in medicinal chemistry, functioning as bioisosteres of the indole and naphthalene ring systems. Their electronic properties—specifically the sulfur atom's ability to participate in non-covalent interactions and the amino group's hydrogen-bonding potential—make them potent core structures for targeting ATP-binding pockets of kinases and the colchicine-binding site of tubulin.

This guide details the application of 2-aminobenzo[b]thiophenes and 3-aminobenzo[b]thiophenes in drug discovery, focusing on anticancer (tubulin/kinase inhibition) and antimicrobial therapeutics. It provides validated protocols for their synthesis and biological characterization.

Therapeutic Applications & Mechanisms

Anticancer: Tubulin Polymerization Inhibition

The 2-amino-3-aroylbenzo[b]thiophene scaffold has emerged as a potent inhibitor of tubulin polymerization.[1] These compounds function as colchicine site binders , destabilizing microtubules and arresting the cell cycle in the G2/M phase, leading to apoptosis.

-

Key Pharmacophore: The 2-amino group acts as a hydrogen bond donor, while the 3-aroyl moiety (often a 3,4,5-trimethoxybenzoyl group) mimics the A-ring of colchicine or combretastatin A-4.

-

Potency: Derivatives such as 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene exhibit sub-nanomolar IC50 values against cancer cell lines.[1]

Kinase Inhibition (LIMK1, MK2, PIM)

3-Aminobenzo[b]thiophenes serve as precursors to tricyclic heteroaromatics (e.g., thienopyridines) that target serine/threonine kinases.

-

Mechanism: The aminobenzothiophene core mimics the adenine ring of ATP, allowing the molecule to anchor within the kinase hinge region.

-

Applications: Inhibition of LIMK1 (metastasis prevention) and MK2 (inflammatory pathway modulation).

Antimicrobial & Anti-inflammatory

Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (the immediate Gewald product) display significant antibacterial activity against S. aureus and M. tuberculosis by disrupting cell wall synthesis or targeting DNA gyrase.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitution patterns on the cytotoxicity of 2-aminobenzothiophene derivatives against MCF-7 (breast cancer) cells.

| Compound Class | R1 (Pos 2) | R2 (Pos 3) | R3 (Benzo Ring) | Activity (IC50) | Insight |

| 2-Amino Aromatic | -NH2 | 3,4,5-trimethoxybenzoyl | 6-OMe | < 10 nM | Critical pharmacophore for tubulin binding. |

| 2-Amino Aromatic | -NH2 | 3,4,5-trimethoxybenzoyl | H | ~50 nM | Loss of 6-OMe reduces potency but retains activity. |

| 3-Amino Aromatic | H | -NH2 | 6-OMe | > 1 µM | Positional isomer (3-amino) is significantly less potent for tubulin targets. |

| Tetrahydro | -NH2 | -COOEt | H | ~15 µM | Tetrahydro derivatives are generally less potent anticancer agents but active antimicrobials. |

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes

Target: Rapid access to kinase inhibitor scaffolds.[2]

Principle: This protocol utilizes a base-mediated condensation of 2-halobenzonitriles with alkyl thioglycolates. The microwave irradiation accelerates the nucleophilic aromatic substitution (S_NAr) followed by Thorpe-Ziegler cyclization.

Materials:

-

2-Fluoro- or 2-Chlorobenzonitrile (1.0 equiv)

-

Methyl thioglycolate (1.2 equiv)

-

Triethylamine (Et3N) (3.0 equiv)

Step-by-Step Methodology:

-

Preparation: In a microwave-compatible glass vial, dissolve 2-fluorobenzonitrile (1.0 mmol) and methyl thioglycolate (1.2 mmol) in DMSO (2 mL).

-

Activation: Add Et3N (3.0 mmol) to the mixture. Cap the vial with a pressure-tight septum.

-

Irradiation: Place in a microwave reactor. Heat to 130°C for 15–30 minutes (dynamic power mode, max 300W).

-

Work-up: Pour the reaction mixture into crushed ice (20 mL). A precipitate should form immediately.

-

Isolation: Filter the solid under vacuum. Wash with cold water (3 x 10 mL) to remove DMSO and excess base.

-

Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane:EtOAc 8:2) if necessary.[5]

-

Validation: Confirm structure via ^1H NMR (Look for disappearance of nitrile peak and appearance of amine broad singlet at ~5.5-6.5 ppm).

Protocol B: The Gewald Reaction for 2-Aminotetrahydrobenzo[b]thiophenes

Target: Precursors for aromatized 2-aminobenzothiophenes and antimicrobial agents.

Principle: A multi-component condensation of a ketone, an activated nitrile, and elemental sulfur.

Materials:

-

Cyclohexanone (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Sulfur powder (10 mmol)

-

Morpholine or Diethylamine (Catalytic amount)

-

Ethanol (20 mL)

Step-by-Step Methodology:

-

Mixing: Combine cyclohexanone, ethyl cyanoacetate, and sulfur in ethanol.

-

Initiation: Add morpholine (10 mmol) dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor TLC for the disappearance of the ketone.

-

Crystallization: Cool the mixture to room temperature, then refrigerate overnight.

-

Filtration: Filter the yellow crystalline solid. Wash with cold ethanol.

-

Aromatization (Optional): To convert to the fully aromatic benzothiophene, treat the product with DDQ (2.0 equiv) in refluxing dioxane for 12 hours, or use sulfur at high temperatures (200°C).

Visualizations

Figure 1: Synthesis Pathways for Aminobenzothiophene Scaffolds

Caption: Divergent synthetic routes to access 2-amino (via Gewald) and 3-amino (via S_NAr/Cyclization) benzothiophene scaffolds.

Figure 2: Mechanism of Tubulin Inhibition

Caption: Pharmacological cascade of 2-aminobenzothiophenes inducing apoptosis via tubulin destabilization.

References

-

Romagnoli, R., et al. (2007). "Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization." Journal of Medicinal Chemistry.

-

Bagley, M. C., et al. (2015). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry.

- Sridhar, M., et al. (2007). "Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions." Synthetic Communications. (General Gewald Protocol reference).

-

Deep, A., et al. (2024).[6] "Benzothiophene: Assorted Bioactive Effects."[1][7][8][9] International Journal of Pharmaceutical Sciences.

- Flynn, B. L., et al. (2002). "2-Amino-3-aroylbenzo[b]thiophenes: A new class of potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

Sources

- 1. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Document: Synthesis and biological effects of a new series of 2-amino-3-benzoylthiophenes as allosteric enhancers of A1-adenosine receptor. (CHEMBL11... - ChEMBL [ebi.ac.uk]

- 8. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

Application Note & Protocols: Leveraging Methyl 3-amino-7-iodobenzothiophene-2-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction: The Benzothiophene Scaffold as a Privileged Structure

The benzothiophene core is a prominent heterocyclic motif found in a multitude of pharmaceuticals, agrochemicals, and organic materials.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for interacting with biological targets. Consequently, molecules incorporating this core are investigated for a wide range of therapeutic applications, including as anti-cancer, anti-inflammatory, and anti-microbial agents.[2][3]

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate is a highly versatile and synthetically valuable building block. It possesses three key functional handles: an amine, an ester, and an aryl iodide. The carbon-iodine bond at the 7-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, providing a robust and efficient entry point for introducing molecular diversity. This guide details the principles and provides step-by-step protocols for employing this substrate in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures.[4] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the benzothiophene, forming a Pd(II) intermediate. This is often the rate-determining step.[6]

-

Transmetalation: A base activates the organoboron reagent to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[5][7]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Experimental Protocol: Synthesis of Methyl 3-amino-7-phenylbenzothiophene-2-carboxylate

Causality: This protocol employs Pd(PPh₃)₄ as a pre-catalyst, which is a reliable source of the active Pd(0) species. A mixture of toluene and water is used as the solvent system to facilitate the dissolution of both organic and inorganic reagents. Potassium carbonate serves as a mild base, which is crucial for the transmetalation step without hydrolyzing the ester group.

-

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 349 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

-

Solvent and Degassing: Add toluene (8 mL) and water (2 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes. Alternatively, use three freeze-pump-thaw cycles.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Data Summary & Optimization

| Parameter | Standard Condition | Optimization & Rationale |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | For less reactive boronic acids, Pd(dppf)Cl₂ may offer better stability and efficiency. |

| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ can be more effective for sterically hindered substrates.[5] |

| Solvent | Toluene/H₂O (4:1) | Dioxane or THF can be used as alternative solvents, often improving solubility. |

| Temperature | 90 °C | Temperature can be increased to 110 °C to accelerate slow reactions, but monitor for decomposition. |

Mizoroki-Heck Reaction: Arylation of Alkenes

The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene, forming a new C-C bond at an sp² carbon.[8][9] This reaction is exceptionally useful for synthesizing substituted alkenes, such as styrenes and cinnamates, with a high degree of stereoselectivity, typically favoring the trans isomer.[10]

Mechanistic Rationale

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[11][12]

-

Oxidative Addition: Pd(0) inserts into the aryl-iodide bond of the benzothiophene, forming an arylpalladium(II) complex.[9]

-

Alkene Coordination & Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[8][11]

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step is typically syn-periplanar.[11]

-

Base-Promoted Regeneration: A base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.

Experimental Protocol: Synthesis of Methyl 3-amino-7-((E)-2-methoxycarbonylvinyl)benzothiophene-2-carboxylate

Causality: This protocol uses palladium(II) acetate as the catalyst precursor, which is reduced in situ to the active Pd(0) species. Tri(o-tolyl)phosphine is chosen as the ligand to stabilize the palladium catalyst and promote the reaction. Triethylamine acts as the base to neutralize the HI generated during the catalytic cycle. DMF is a suitable polar aprotic solvent for this transformation.

-

Reaction Setup: In an oven-dried sealed tube, combine this compound (1.0 mmol, 349 mg), palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11 mg), and tri(o-tolyl)phosphine (0.1 mmol, 30 mg).

-

Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by triethylamine (1.5 mmol, 209 μL) and methyl acrylate (1.2 mmol, 108 μL).

-

Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction for 16 hours.

-

Workup: Cool the reaction to room temperature and dilute with water (25 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to obtain the product.

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide/triflate and an amine.[13][14] This reaction has become indispensable in medicinal chemistry for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[15]

Mechanistic Rationale

The mechanism is similar to other palladium-catalyzed cross-couplings but involves the nitrogen nucleophile.[14][16]

-

Oxidative Addition: The Pd(0) catalyst adds to the aryl iodide to form a Pd(II) complex.[17]

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[14]

Experimental Protocol: Synthesis of Methyl 3-amino-7-(phenylamino)benzothiophene-2-carboxylate

Causality: This protocol uses a combination of Pd₂(dba)₃ and a specialized biarylphosphine ligand (XPhos). Such bulky, electron-rich ligands are essential for promoting the reductive elimination step, which is often challenging in C-N coupling. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the active nucleophile. Anhydrous toluene is used as the solvent to prevent quenching of the strong base.

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 mmol, 349 mg) and anhydrous toluene (5 mL).

-

Nucleophile Addition: Add aniline (1.2 mmol, 110 μL) via syringe.

-

Reaction: Seal the tube, remove it from the glovebox, and heat in an oil bath at 110 °C for 18 hours.

-

Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude material by column chromatography on silica gel to afford the N-arylated product.

General Experimental Workflow & Troubleshooting

A successful cross-coupling experiment relies on careful execution from setup to purification. The following workflow and troubleshooting guide are broadly applicable to the reactions described above.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized to Pd(II)).2. Insufficiently degassed system.3. Base is too weak or has degraded. | 1. Use fresh catalyst or a more stable pre-catalyst.2. Ensure thorough degassing with argon or freeze-pump-thaw.3. Use a stronger base (e.g., Cs₂CO₃ for Suzuki, NaOᵗBu for Buchwald) and ensure it is anhydrous. |

| Formation of Side Products | 1. Dehalogenation: Reductive removal of iodine.2. Homocoupling: Dimerization of the boronic acid (Suzuki) or benzothiophene. | 1. Lower reaction temperature; use a ligand that favors reductive elimination over side pathways.2. Ensure slow addition of reagents; check purity of boronic acid. |

| Product Decomposition | 1. Reaction temperature is too high.2. Product is sensitive to the base or workup conditions. | 1. Run the reaction at a lower temperature for a longer duration.2. Use a milder base (e.g., K₂CO₃); perform a neutral workup if possible. |

Safety and Handling

-

This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive; handle them in a glovebox or under an inert atmosphere.

-

Solvents: Use flammable solvents like toluene and THF in a fume hood away from ignition sources.

References

-

Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]

-

LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Smith, C. J., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 276-284. [Link]

-

Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 1-51). John Wiley & Sons, Ltd. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Jee, S. (n.d.). Heck Reaction. Sathee Jee Chemistry. [Link]

-

Ahlquist, M., & Norrby, P. O. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(3), 550-553. [Link]

-

Wikipedia. (2023). Heck reaction. Wikipedia. [Link]

-

Das, U., & Organ, M. G. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(15), 2779-2787. [Link]

-

Chen, J., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(12), 7069-7072. [Link]

-

Li, Z., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5486. [Link]

-

Chen, J., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(12), 7069-7072. [Link]

-

Gati, T., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

-

Chen, J., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Publishing. [Link]

-

Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Lundgren, R. J. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. KTH, School of Chemical Science and Engineering. [Link]

-

Kovševic, A., Jaglinskait˙e, I., & Kederien˙e, V. (2026). Functionalization and Properties Investigations of Benzothiophene Derivatives. Open Readings 2026. [Link]

-

Kamal, A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. RSC advances, 7(72), 45650-45677. [Link]

-

ResearchGate. (n.d.). Drugs containing benzothiophenes. ResearchGate. [Link]

-

Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 30-35. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. openreadings.eu [openreadings.eu]

- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. scispace.com [scispace.com]

- 12. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 17. pubs.acs.org [pubs.acs.org]

Domino Reaction Protocol for Functionalized Benzothiophenes

Abstract